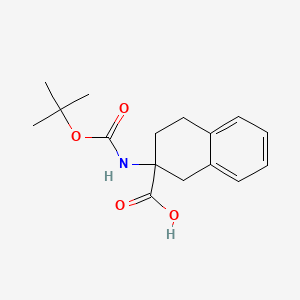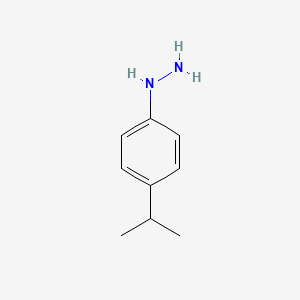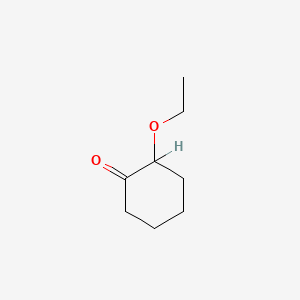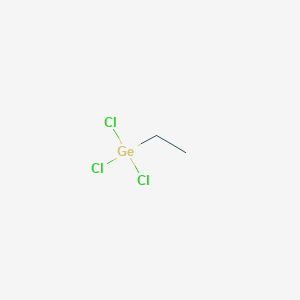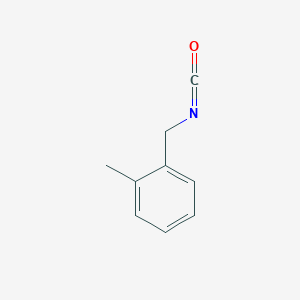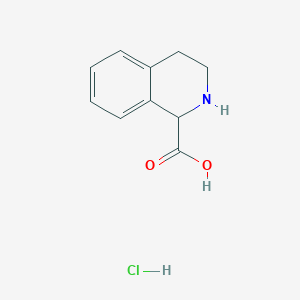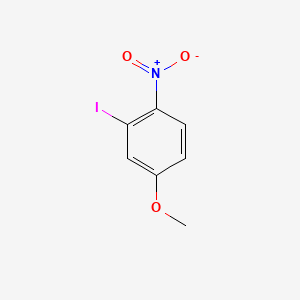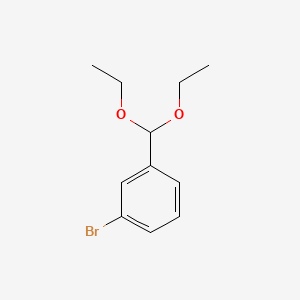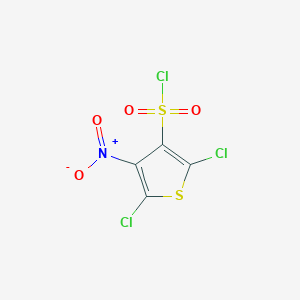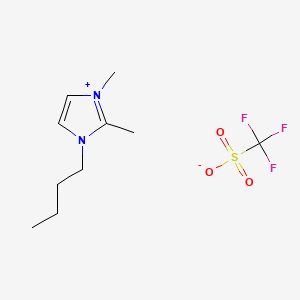
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Vue d'ensemble
Description
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a versatile ionic liquid commonly used in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate consists of a 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium cation and a trifluoromethanesulfonic acid anion . The molecular weight is 302.32 g/mol .Chemical Reactions Analysis
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate has been used in the electrochemical CO2 reduction reaction . It has shown promising results, with high Faradaic efficiency and stable operation at high current rates .Physical And Chemical Properties Analysis
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a solid at 20°C . It has a melting point of 42.0 to 46.0°C . The compound is soluble in methanol .Applications De Recherche Scientifique
Thermal Stability
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate demonstrates notable thermal stability, making it suitable for high-temperature applications like lubricants, thermal fluids, and solvents for high-temperature organic reactions. Its stability was confirmed through thermogravimetrical analysis, highlighting its potential for applications requiring thermal resilience (Salgado et al., 2013).
Electrochemistry and Batteries
This compound plays a role in the electrochemical context, particularly in metal-air batteries. Its properties affect the oxygen reduction reaction, crucial for battery performance. Its behavior under varying temperatures up to 100°C has been studied, showing potential for use in advanced battery technologies (Gui et al., 2017).
Material Properties
Research has focused on its effect on the density and isothermal compressibility of certain liquids, which is essential for understanding and optimizing material properties in various industrial applications, such as lubricants and solvents (Gaciño et al., 2015).
Supercapacitors
Its application in supercapacitors, particularly when combined with carbon nanomaterials, has been explored. This combination has shown promising results in achieving high capacitance, essential for energy storage and battery technologies (Borges et al., 2012).
Catalysis
The compound is also used in catalysis, particularly in transesterification reactions. Its properties as a green catalyst have been studied, indicating its potential in various chemical synthesis processes (Ziwei, 2009).
Solvent Interactions
Understanding its interactions with other solvents, such as toluene, is crucial for its use in various chemical processes. These interactions have been studied using NMR and molecular simulation to understand better how this ionic liquid behaves in different solute-solvent systems (Gutel et al., 2009).
Ionic Liquids Synthesis
Itserves as a key component in synthesizing other ionic liquids, offering a template for creating new compounds with unique properties for various applications. This aspect of synthesis is critical in the field of green chemistry and the development of sustainable materials (Wei & Men, 2019).
Tribological Properties
The compound exhibits significant tribological properties, particularly in steel-steel contact scenarios. Its use as a lubricant has been explored, demonstrating reduced friction and wear, which is essential for engineering and mechanical applications (López Sánchez et al., 2014).
Environmental Impact
Studies have also been conducted on its ecological effects, particularly on soil microbial activity and tree seed germination. Understanding these impacts is crucial for assessing the environmental safety of using this compound in various applications (Salgado et al., 2015).
Polymer Electrolytes
In the realm of polymer electrolytes, its addition has shown to improve ionic conductivity, an important factor in the performance of devices like batteries and fuel cells (Sim et al., 2014).
Electrocatalysis
Its role in electrocatalysis has been explored, particularly in the context of glucose sensors, demonstrating its potential in developing more efficient and sensitive electrochemical sensors (Wei-liang, 2009).
Chemical Structure and Transport
The influence of its chemical structure on transport properties and reactions, such as the oxygen reduction reaction, is critical for optimizing processes in electrochemistry and battery technology (Gui et al., 2017).
Microbial and Plant Studies
Research has also delved into its effects on microbial activity in soils and plant seed germination, contributing to a broader understanding of its environmental impact and potential applications in agriculture and environmental sciences (Salgado et al., 2015).
Safety And Hazards
Orientations Futures
Further investigation of the scope and limitations of this compound, especially optimization of the combination of imidazolium cation and anion, could make it even more beneficial . It has shown promise in the field of electrochemical CO2 reduction, which opens the way for a prospective process scale-up .
Propriétés
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.CHF3O3S/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)8(5,6)7/h7-8H,4-6H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOGGGZFEJTGPZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049356 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
CAS RN |
765910-73-4 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



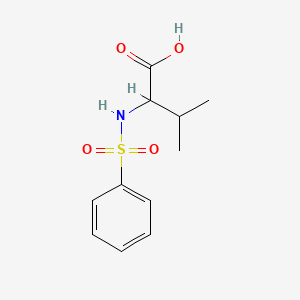
![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)
